molecular formula C19H30O2 B1582934 Dodecyl benzoate CAS No. 2915-72-2

Dodecyl benzoate

Cat. No.: B1582934
CAS No.: 2915-72-2
M. Wt: 290.4 g/mol
InChI Key: DLAHAXOYRFRPFQ-UHFFFAOYSA-N
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Description

Dodecyl benzoate, also known as benzoic acid dodecyl ester, is an organic compound with the molecular formula C19H30O2. It is a colorless to pale yellow liquid that is primarily used as a plasticizer and a solvent in various industrial applications. The compound is characterized by its ester functional group, which is formed by the reaction between benzoic acid and dodecanol.

Mechanism of Action

Target of Action

Dodecyl benzoate is a surfactant, which means its primary targets are the interfaces between different phases, such as oil and water . It acts on these interfaces to reduce surface tension, allowing for easier spreading and mixing of liquids .

Mode of Action

The mode of action of this compound involves its interaction with its targets, the interfaces between different phases. It aligns and aggregates with other this compound molecules at these interfaces, reducing the surface tension and allowing for easier spreading and mixing of the liquid .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve its biodegradation. The degradation of this compound in the environment mainly relies on microorganisms . The process of this compound degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .

Pharmacokinetics

It is known that surfactants like this compound can be absorbed through various routes depending on their application, and they are typically metabolized and excreted by the body .

Result of Action

The result of this compound’s action is the reduction of surface tension at the interfaces between different phases. This allows for easier spreading and mixing of liquids, making this compound useful in a variety of applications, from industrial processes to personal care products .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its biodegradation in the environment mainly relies on the presence of microorganisms . Additionally, the efficacy and stability of this compound can be affected by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl benzoate is typically synthesized through the esterification reaction of benzoic acid with dodecanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The general reaction is as follows:

C6H5COOH+C12H25OHC6H5COOC12H25+H2O\text{C}_6\text{H}_5\text{COOH} + \text{C}_{12}\text{H}_{25}\text{OH} \rightarrow \text{C}_6\text{H}_5\text{COO}\text{C}_{12}\text{H}_{25} + \text{H}_2\text{O} C6​H5​COOH+C12​H25​OH→C6​H5​COOC12​H25​+H2​O

Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and drive the reaction to completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction mixture is typically heated to temperatures around 150-200°C. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Dodecyl benzoate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back into benzoic acid and dodecanol. Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, while basic hydrolysis (saponification) involves the use of a strong base like sodium hydroxide.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol. It is catalyzed by acids or bases and is commonly used in the production of biodiesel.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide).

    Transesterification: Acidic or basic catalysts (e.g., sulfuric acid, sodium methoxide).

Major Products Formed:

    Hydrolysis: Benzoic acid and dodecanol.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Dodecyl benzoate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a solvent and plasticizer in the synthesis of polymers and resins.

    Biology: Employed in the formulation of various biological assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of lubricants, cosmetics, and personal care products.

Comparison with Similar Compounds

    Dodecylbenzene: An alkylbenzene used in the production of detergents.

    Dodecylbenzenesulfonate: A surfactant used in various cleaning products.

    Dodecyl acetate: An ester used in the formulation of fragrances and flavors.

Uniqueness: Dodecyl benzoate is unique in its combination of a long alkyl chain and an aromatic ester group, which imparts specific solubility and plasticizing properties. Unlike dodecylbenzene and dodecylbenzenesulfonate, which are primarily used as surfactants, this compound is valued for its role in enhancing the flexibility and durability of polymers.

Properties

IUPAC Name

dodecyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAHAXOYRFRPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062706
Record name Benzoic acid, dodecyl ester
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2915-72-2, 68411-27-8
Record name Dodecyl benzoate
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Record name Dodecyl benzoate
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Record name Alkyl (C12-15) Benzoate [USAN]
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Record name Benzoic acid, dodecyl ester
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Record name Benzoic acid, dodecyl ester
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Record name Benzoic acid, C12-15-alkyl esters
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Record name DODECYL BENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What do we know about the molecular interactions of dodecyl benzoate with polar solvents?

A1: Research indicates that this compound can form hydrogen bonds with polar solvents like isopropanol. [] This interaction was observed in a study investigating the dielectric properties of binary mixtures containing p-hydroxy this compound and isopropanol. The formation of hydrogen bonds was supported by variations in dipole moments and relaxation times observed in different mixture concentrations, as well as FTIR spectral analysis and computational modeling. []

Q2: Are there any studies exploring the application of this compound in material science?

A2: Yes, this compound is used as a component in fabric treatment formulations. A patent describes a dispersing and leveling agent for fabrics that incorporates this compound. [] The specific role of this compound in this application isn't fully detailed, but the overall formulation aims to improve the migration, retarding, and dispersibility properties of the fabric treatment. []

Q3: What is the role of this compound in polymer chemistry research?

A3: this compound serves as a valuable model compound in studying transesterification reactions, particularly alcoholysis. [] Researchers utilized 1-dodecyl benzoate and 2-dodecanol as model reactants to investigate the kinetics and catalytic activity of 1.5.7-triazabicyclo[4.4.0]dec-5-ene in alcoholysis reactions, aiming to develop grafted polymers based on poly(ethylene vinyl alcohol) (EVOH) and polycaprolactone (PCL). []

Q4: Are there methods to analyze the stability of magnetorheological fluids containing this compound?

A4: While research exists on characterizing the sedimentation stability of magnetorheological fluids, the specific role of this compound in these studies is not directly addressed in the provided abstracts. [] Further research is needed to determine if and how this compound impacts the properties of these fluids.

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